REACTION_CXSMILES
|
C([C:3]1[CH:4]=[C:5]([S:9]([N:12]([CH3:14])C)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1)=O.C(NS(C1C=CC=C([CH:27]=[O:28])C=1)(=O)=O)C.C(C1C=C(S(NCCC)(=O)=O)C=CC=1)=O.C(C1C=C(S(NC(C)C)(=O)=O)C=CC=1)=O>>[CH:27]([C:8]1[CH:3]=[CH:4][C:5]([S:9]([NH:12][CH3:14])(=[O:10])=[O:11])=[CH:6][CH:7]=1)=[O:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)S(=O)(=O)N(C)C
|
Name
|
N-ethyl-3-formyl-benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC(=CC=C1)C=O
|
Name
|
3-formyl-N-propyl-benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)S(=O)(=O)NCCC
|
Name
|
3-formyl-N-isopropyl-benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)S(=O)(=O)NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were used without further purification in the next step of reaction
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)S(=O)(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |